molecular formula C12H16O2 B7846437 1-(2-Methoxyphenyl)-3-methylbutan-1-one

1-(2-Methoxyphenyl)-3-methylbutan-1-one

Cat. No.: B7846437
M. Wt: 192.25 g/mol
InChI Key: JUJCYKQQXBWBMD-UHFFFAOYSA-N
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Description

1-(2-Methoxyphenyl)-3-methylbutan-1-one is an organic compound characterized by a methoxyphenyl group attached to a butanone backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Methoxyphenyl)-3-methylbutan-1-one typically involves the reaction of 2-methoxybenzaldehyde with a suitable methylbutanone precursor under controlled conditions. One common method involves the use of a base catalyst to facilitate the condensation reaction, followed by purification steps to isolate the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in the presence of a catalyst. The reaction mixture is then subjected to distillation and recrystallization processes to obtain the pure compound. The use of optimized solvents and reaction conditions can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Methoxyphenyl)-3-methylbutan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Electrophilic aromatic substitution reactions can occur on the methoxyphenyl ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used as reducing agents.

    Substitution: Reagents such as bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

1-(2-Methoxyphenyl)-3-methylbutan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fragrances, flavors, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 1-(2-Methoxyphenyl)-3-methylbutan-1-one involves its interaction with specific molecular targets and pathways. The methoxy group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding affinity. The compound’s effects are mediated through its interaction with enzymes, receptors, or other biomolecules, leading to various biological outcomes.

Comparison with Similar Compounds

    1-(4-Methoxyphenyl)-3-methylbutan-1-one: Similar structure but with the methoxy group in the para position.

    1-(2-Methoxyphenyl)-2-methylpropan-1-one: Similar structure but with a different alkyl chain.

Uniqueness: 1-(2-Methoxyphenyl)-3-methylbutan-1-one is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. The position of the methoxy group and the length of the alkyl chain play crucial roles in determining the compound’s properties and applications.

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-methylbutan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-9(2)8-11(13)10-6-4-5-7-12(10)14-3/h4-7,9H,8H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUJCYKQQXBWBMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(=O)C1=CC=CC=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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